molecular formula C11H10N2O3 B6385236 (2,4)-Dihydroxy-5-(2-hydroxymethylphenyl)pyrimidine, 95% CAS No. 1261903-21-2

(2,4)-Dihydroxy-5-(2-hydroxymethylphenyl)pyrimidine, 95%

Cat. No. B6385236
CAS RN: 1261903-21-2
M. Wt: 218.21 g/mol
InChI Key: FODPHLBVQHCXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(2-hydroxymethylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHP) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a melting point of 155-157°C. 2,4-DHP is a derivative of pyrimidine, and is used as a building block in the synthesis of a variety of compounds. It has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

2,4-DHP has a wide range of applications in scientific research. It has been used in drug discovery, materials science, and biochemistry. In drug discovery, 2,4-DHP has been used as a building block in the synthesis of a variety of compounds. It has also been used as a starting material for the synthesis of organic compounds such as polymers and polysaccharides. In materials science, 2,4-DHP has been used to synthesize polymers and nanomaterials. In biochemistry, 2,4-DHP has been used to synthesize DNA and RNA.

Mechanism of Action

2,4-DHP is an organic compound that acts as a building block in the synthesis of a variety of compounds. It acts as a nucleophile, meaning that it can react with other molecules to form new compounds. 2,4-DHP can also act as an electrophile, meaning that it can form covalent bonds with other molecules.
Biochemical and Physiological Effects
2,4-DHP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to act as an antioxidant and to increase the production of certain enzymes. In addition, 2,4-DHP has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2,4-DHP has several advantages for use in laboratory experiments. It is a colorless, crystalline solid that is soluble in water and has a melting point of 155-157°C. This makes it easy to store and handle. In addition, it is a relatively stable compound, making it suitable for use in long-term experiments. However, 2,4-DHP has some limitations. It is a relatively toxic compound, and should be handled with care. In addition, it is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

In the future, 2,4-DHP could be used in a variety of applications. It could be used to synthesize a variety of compounds, such as polymers and polysaccharides, for use in drug discovery and materials science. It could also be used as a starting material for the synthesis of DNA and RNA. In addition, 2,4-DHP could be used to study the biochemical and physiological effects of pyrimidine derivatives. Finally, 2,4-DHP could be used to study the mechanism of action of pyrimidine derivatives and to develop new drugs.

Synthesis Methods

2,4-DHP can be synthesized from the reaction of 2,4-dihydroxy-5-(hydroxymethyl)benzyl alcohol and pyrimidine. The reaction is carried out in aqueous solution at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization from methanol.

properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-6-7-3-1-2-4-8(7)9-5-12-11(16)13-10(9)15/h1-5,14H,6H2,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODPHLBVQHCXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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